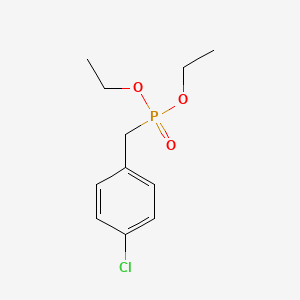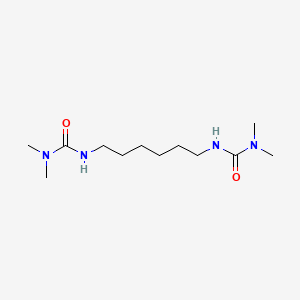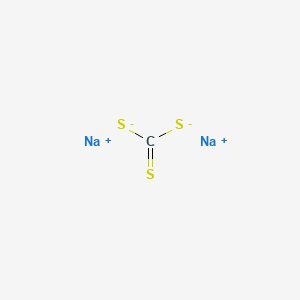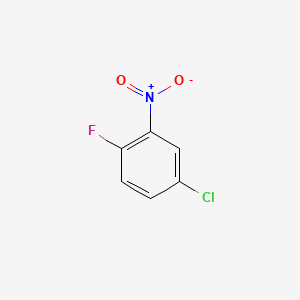
5-氯-2-氟硝基苯
描述
5-Chloro-2-fluoronitrobenzene, commonly referred to as 5-CFNB, is a nitroaromatic compound with a wide range of applications in scientific research and industrial production. It is a colorless to pale yellow liquid with a melting point of -20°C and a boiling point of 135°C. 5-CFNB is used in a variety of syntheses, including the formation of nitroaromatic compounds, the preparation of heterocyclic compounds, and the synthesis of pharmaceuticals. Additionally, 5-CFNB is used as a reagent in the synthesis of chiral compounds and as a catalyst in the synthesis of polymers.
科学研究应用
氟化构建块
5-氯-2-氟硝基苯是一种氟化构建块 . 这意味着它可以用作合成各种其他化合物的起始原料,尤其是那些需要掺入氟原子的化合物。
胺的合成
这种化合物可用于胺的合成 . 例如,它可用于制备N,N-二甲基-2-(2-氨基-4-氟苯硫基)苄胺 . 胺是一类含有氮原子和孤对电子的有机化合物,广泛应用于医药、高分子和染料的生产。
氟化化合物的合成
鉴于其氟含量,5-氯-2-氟硝基苯可用于氟化化合物的合成 . 氟化化合物具有独特的性质,例如高热稳定性和化学耐受性,使其在制药、农药和材料科学等各个行业都非常有用。
硝基化合物的合成
5-氯-2-氟硝基苯含有硝基,使其在硝基化合物的合成中非常有用 . 硝基化合物通常用作胺的前体,胺广泛用于各种化学反应和工业过程。
在分析化学中的应用
5-氯-2-氟硝基苯可用于分析化学 . 其独特的结构和性质使其在各种分析技术中成为有用的标准品或试剂。
在材料科学中的应用
由于其独特的性质,5-氯-2-氟硝基苯可用于材料科学 . 例如,它可用于合成具有所需性质的新材料。
作用机制
Mode of Action
It is known that nitrobenzene derivatives can undergo various chemical reactions, such as reduction, substitution, and addition reactions, which can lead to changes in their targets .
Action Environment
The action, efficacy, and stability of 5-Chloro-2-fluoronitrobenzene can be influenced by various environmental factors. These may include temperature, pH, presence of other chemicals, and specific conditions within the biological system where the compound is active .
属性
IUPAC Name |
4-chloro-1-fluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAWBHLTWNWYGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188056 | |
| Record name | 4-Chloro-1-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
345-18-6 | |
| Record name | 4-Chloro-1-fluoro-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=345-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-fluoronitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000345186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-1-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-1-fluoro-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.871 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-CHLORO-2-FLUORONITROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAM88XP8XP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of synthesizing 5-Chloro-2-fluoronitrobenzene using the methods described in the research papers?
A1: The research highlights two key advantages:
- Safety: Traditional methods involved the use of 2,4-dinitrochlorobenzene, a highly explosive intermediate. The new approach bypasses this dangerous compound, significantly improving safety. []
- Efficiency: Microwave-assisted synthesis, particularly when catalyzed by cetyltrimethylammonium bromide or polyethylene glycol, drastically reduces reaction times and often leads to higher yields compared to traditional heating methods. [, ] For instance, the synthesis of 5-Chloro-2-fluoronitrobenzene saw a 21-fold increase in reaction rate with microwave irradiation compared to conventional heating. []
Q2: What role do solvents play in the microwave-assisted synthesis of 5-Chloro-2-fluoronitrobenzene?
A2: Solvent choice is critical in microwave-assisted synthesis. The research indicates that polar aprotic solvents are particularly effective. Specifically, the following order of effectiveness was observed:
- Dimethyl sulfoxide > Sulfolane > N-methyl-2-pyrrolidone > N,N-dimethyl acetamide > N,N-dimethyl formamide []
Q3: How does the molecular weight of polyethylene glycol (PEG) impact its effectiveness as a catalyst in the synthesis of 5-Chloro-2-fluoronitrobenzene?
A: While different molecular weights of PEG can achieve similar conversion rates of the starting material, the research demonstrates that lower molecular weight PEGs lead to significantly lower yields of 5-Chloro-2-fluoronitrobenzene. [] This suggests that the lower molecular weight PEGs might be facilitating side reactions or hindering the desired reaction pathway despite promoting the consumption of the starting material.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

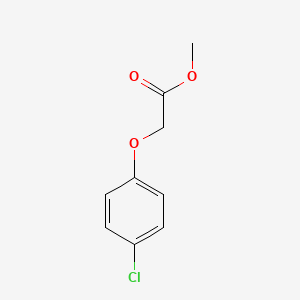
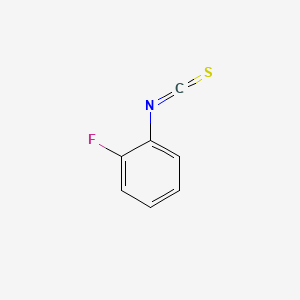

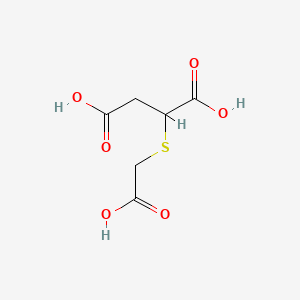
![3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1581809.png)

